3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecule contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring. It also has a bromothiophene group, an isobutyl group, and a trifluoromethyl group attached to it.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the bromine atoms, which are good leaving groups, and the electron-withdrawing trifluoromethyl group. The pyrazolo[1,5-a]pyrimidine core might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature. The presence of bromine atoms might make it relatively heavy, and the trifluoromethyl group could increase its stability and lipophilicity .Scientific Research Applications
Synthesis and Biological Applications
- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various methods, demonstrating significant biological activities, including antitumor and antimicrobial properties. For instance, a study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of these compounds (Rahmouni et al., 2016). Another research effort reported efficient access to 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines involving SNAr and Suzuki Cross-Coupling reactions, indicating the versatility of synthetic approaches for creating structurally diverse derivatives (Jismy et al., 2020).
Chemical Synthesis and Characterization
- The chemical synthesis and structural characterization of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, revealing insights into the molecular architecture and reactivity of these compounds. A noteworthy study described the convenient synthesis of 1,3,4-thiadiazoles, thiazoles, pyrazolo[1,5-a]pyrimidines, and other heterocyclic derivatives containing a 5-bromobenzofuran moiety, which underscores the flexibility in generating functionally rich heterocycles for varied scientific applications (Abdelhamid et al., 2016).
Antitumor and Antimicrobial Activities
- Several studies have investigated the antitumor and antimicrobial activities of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as therapeutic agents. One study synthesized and evaluated the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating promising antitumor activity against various cancer cell lines, which suggests the potential utility of these compounds in cancer research (Hassan et al., 2014).
Properties
IUPAC Name |
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2F3N4OS/c1-7(2)5-22-15(26)13-12(18)14-23-9(10-3-8(17)6-27-10)4-11(16(19,20)21)25(14)24-13/h3-4,6-7H,5H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUZYSAEORKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC(=CS3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.